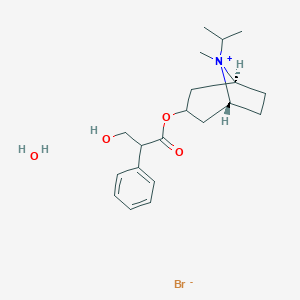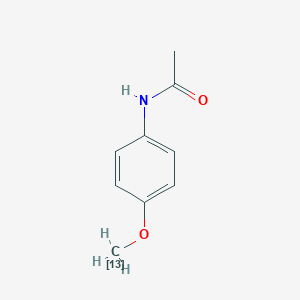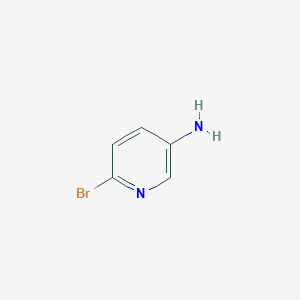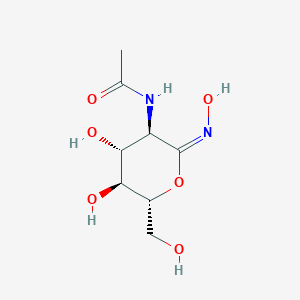
Lognac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lognac is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is derived from natural compounds, and its unique properties make it a promising candidate for use in various research studies.
Mécanisme D'action
The exact mechanism of action of Lognac is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This inhibition leads to a reduction in inflammation and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Lognac has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a key role in the development of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Lognac in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer cell growth. However, one of the limitations of Lognac is that it can be difficult to synthesize and is relatively expensive compared to other compounds used in research.
Orientations Futures
There are many potential future directions for research on Lognac. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible and affordable for use in research. Additionally, further studies are needed to fully understand the mechanism of action of Lognac and its potential applications in the treatment of inflammatory diseases and cancer. Finally, there is potential for Lognac to be used in combination with other compounds to enhance its effects and improve its efficacy in treating various diseases.
Méthodes De Synthèse
Lognac is synthesized using a combination of chemical reactions that involve the modification of natural compounds. The exact method of synthesis is complex and varies depending on the specific application of the compound.
Applications De Recherche Scientifique
Lognac has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory properties, making it a promising candidate for use in the treatment of various inflammatory diseases. Additionally, it has shown potential in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
103955-21-1 |
|---|---|
Nom du produit |
Lognac |
Formule moléculaire |
C8H14N2O6 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
N-[(2E,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
NJBKCLCEXIDHDR-MXNBCVNWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Synonymes |
N-acetylglucosaminono-1,5-lactone oxime N-acetylglucosaminono-1,5-lactoneoxime NAc-LAOX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)
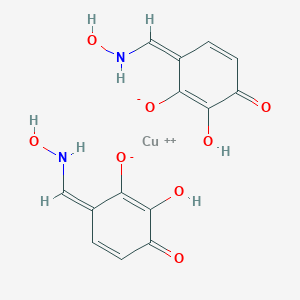
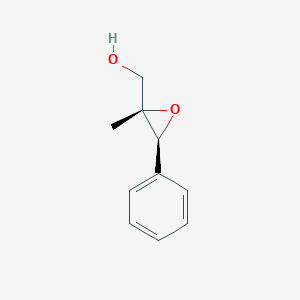
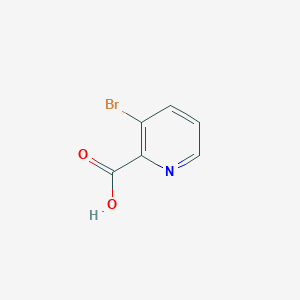
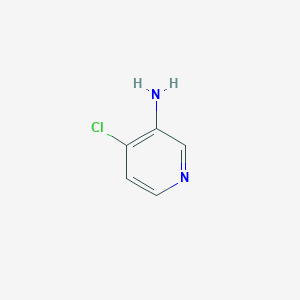
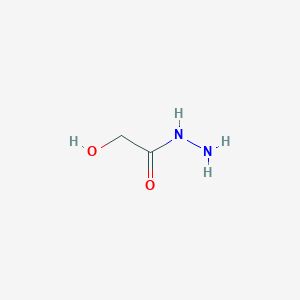
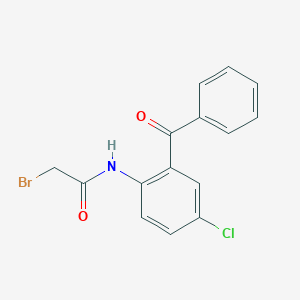
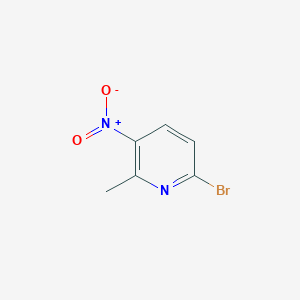
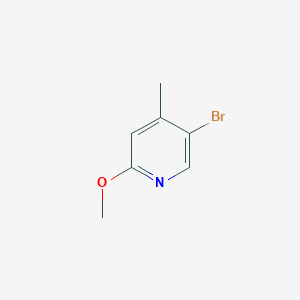
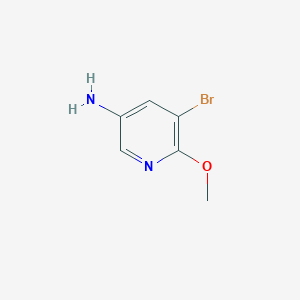
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
